molecular formula C11H19ClN2OS B1478765 2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one CAS No. 2092562-17-7

2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one

Cat. No. B1478765
CAS RN: 2092562-17-7
M. Wt: 262.8 g/mol
InChI Key: UFHGDICGWOKJBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one” is C6H10ClNO2. The InChI Key is YMQRPXBBBOXHNZ-UHFFFAOYSA-N .

Scientific Research Applications

Environmental Impact and Toxicology of Chlorinated Solvents

  • Occupational exposure to chlorinated solvents, including chlorinated aliphatic solvents like methanes, ethanes, and ethenes, has been linked to adverse health effects such as central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. This review emphasizes the need for definitive prospective biomarker studies incorporating body burden and markers of effect for a better understanding of exposure impacts (Ruder, 2006).

Environmental Persistence and Bioaccumulation

  • DDT and its metabolites DDE and DDD, as examples of chlorinated compounds, have shown to act as endocrine disruptors in humans and wildlife, impacting reproductive and immune systems and mitochondrial function. The persistence and bioaccumulation through the food chain highlight the environmental and health implications of such compounds (Burgos-Aceves et al., 2021).

Analytical Methods and Removal Techniques

  • The determination of upper limits and critical properties for gas separations using stabilized room temperature ionic liquid membranes (SILMs) discusses benchmarks for SILM performance in separating gases like CO2/N2 and CO2/CH4, guiding future research in this area (Scovazzo, 2009).

Research on Sorption and Remediation

  • Studies on sorption of phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), to soil and minerals suggest the relevance of soil organic matter and iron oxides as sorbents. This review aids in understanding the mechanisms behind herbicide sorption and potential remediation strategies (Werner et al., 2012).

Structural Diversity in Coordination Compounds

  • A review of metal thiophosphates covers their structural diversity and potential applications in nonlinear optics, magnetic materials, photoluminescence, and electrolytes, indicating the significance of structural analysis in developing multifunctional materials (Yang et al., 2021).

Safety and Hazards

The compound “2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one” may cause skin irritation, respiratory irritation, and serious eye irritation. It may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-1-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2OS/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHGDICGWOKJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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